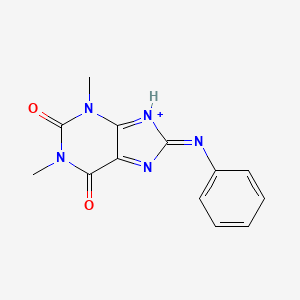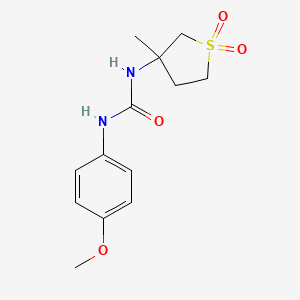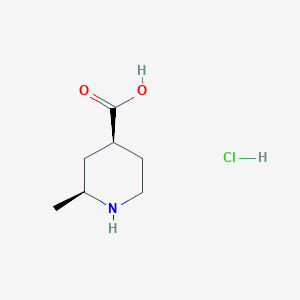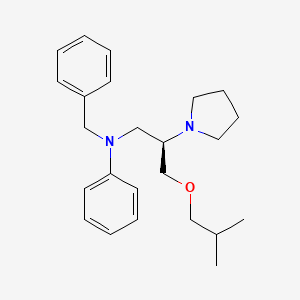
1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- is a chemical compound with a complex structure. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- involves several steps. One common method includes the reaction of 1,3-dimethylxanthine with phenylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving precise control of temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Theobromine: 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione.
Theophylline: 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione.
Caffeine: 1,3,7-trimethylxanthine.
Uniqueness
1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- is unique due to its phenylamino group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with specific molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C13H12N5O2+ |
|---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
1,3-dimethyl-8-phenyliminopurin-9-ium-2,6-dione |
InChI |
InChI=1S/C13H11N5O2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)14-8-6-4-3-5-7-8/h3-7H,1-2H3/p+1 |
InChI Key |
QUKCYKCGUMZZPR-UHFFFAOYSA-O |
Canonical SMILES |
CN1C2=[NH+]C(=NC3=CC=CC=C3)N=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)


amine](/img/structure/B12117160.png)




![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid](/img/structure/B12117184.png)



![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)
